C.I. Solvent Blue 3

Descripción general

Descripción

C.I. Solvent Blue 3, also known as Victoria Blue B, is a synthetic dye belonging to the triarylmethane group. It is widely used in various industries due to its vibrant blue color and solubility in organic solvents. This compound is commonly used in applications such as ink, plastic, and textile dyeing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

C.I. Solvent Blue 3 is synthesized through a series of chemical reactions involving the condensation of dimethylaniline with benzaldehyde, followed by oxidation. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to ensure high yield and purity. The final product is filtered, washed, and dried before being packaged for distribution.

Análisis De Reacciones Químicas

Table 1: Reaction Conditions and Outcomes

Functional Group Reactivity

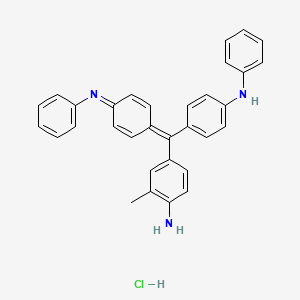

The dye’s structure (C₃₂H₂₈ClN₃; MW 490.0 g/mol) features:

-

Aromatic Amines : Participate in diazotization and electrophilic substitution.

-

Imino Groups : Form acid-base complexes, altering solubility (e.g., blue precipitation in diluted H₂SO₄) .

-

Chloride Counterion : Stabilizes the cationic chromophore but may dissociate under extreme pH .

Table 2: Reactivity in Acidic/Basic Media

| Condition | Observation | Mechanistic Insight |

|---|---|---|

| Concentrated H₂SO₄ | Brown light yellow → blue precipitate | Protonation of imino groups |

| NaOH (aqueous) | Brownish-red solution | Deprotonation of amines |

Oxidation and Reduction

-

Oxidation : Exposure to strong oxidizers (e.g., H₂O₂) degrades the conjugated triarylmethane system, leading to quinone-like byproducts .

-

Reduction : Sodium borohydride converts the dye to its leuco form (colorless), reversible upon reoxidation .

Stability and Degradation

Aplicaciones Científicas De Investigación

C.I. Solvent Blue 3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer dye in chromatography and spectroscopy.

Biology: Employed in staining techniques for visualizing biological samples.

Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.

Industry: Utilized in the production of colored plastics, inks, and textiles.

Mecanismo De Acción

The mechanism of action of C.I. Solvent Blue 3 involves its ability to absorb light in the visible spectrum, resulting in its characteristic blue color. The dye interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can alter the physical and chemical properties of the target molecules, making the dye useful in various applications.

Comparación Con Compuestos Similares

Similar Compounds

C.I. Solvent Blue 5: Another triarylmethane dye with similar applications but different solubility properties.

C.I. Solvent Blue 7: Known for its use in ink formulations with slightly different color properties.

C.I. Solvent Blue 25: A phthalocyanine-based dye with superior lightfastness and stability.

Uniqueness

C.I. Solvent Blue 3 is unique due to its specific shade of blue, solubility in organic solvents, and versatility in various applications. Its ability to undergo multiple chemical reactions and form derivatives further enhances its utility in scientific research and industrial applications.

Actividad Biológica

C.I. Solvent Blue 3, also known as C32H28ClN3, is a synthetic dye primarily used in various applications, including textiles and plastics. This article explores its biological activity, focusing on its toxicological effects, mutagenicity, and potential carcinogenic properties based on diverse research findings.

- Molecular Formula : C32H28ClN3

- CAS Number : 24181123

- Structure : The compound features a complex polycyclic structure that contributes to its dyeing properties.

Toxicological Profile

This compound has been studied for its toxicity and potential health risks associated with exposure. Key findings include:

- Acute Toxicity : Limited data indicates that this compound exhibits low acute toxicity. However, it is classified as a hazardous substance under OSHA regulations due to potential irritative properties upon contact with skin or eyes .

- Chronic Toxicity : Long-term exposure studies have raised concerns regarding the chronic effects of this compound, particularly in occupational settings where dyes are frequently handled.

Mutagenicity and Carcinogenicity

Research indicates that this compound may possess mutagenic and carcinogenic properties:

- Mutagenicity Studies : In vitro assays have shown that this compound can induce mutations in bacterial strains such as Salmonella typhimurium. This suggests a potential for genetic damage, which is a precursor to cancer development .

- Carcinogenic Potential : Evidence from animal studies indicates that prolonged exposure to similar anthraquinone-based dyes may lead to an increased incidence of tumors in laboratory rodents. Specifically, studies have demonstrated significant tumor formation in the liver and bladder following long-term exposure .

Case Studies

Several case studies highlight the biological activity of this compound:

- Occupational Exposure Study :

- Animal Studies :

Data Table: Summary of Biological Activity Findings

Propiedades

IUPAC Name |

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27N3.ClH/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28;/h2-22,34H,33H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGIACBASLJNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80636149 | |

| Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-15-6 | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.